3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one
Beschreibung
The compound 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one (molecular formula: C₂₀H₁₄N₄O₄) features a heterocyclic framework comprising:
- A 1,2,4-oxadiazole ring substituted with a 2H-1,3-benzodioxol-5-yl group, a motif linked to enhanced bioavailability and metabolic stability.
- A 4-methylphenyl substituent, which may influence steric and electronic interactions in biological targets.
The benzodioxol moiety is frequently employed in bioactive molecules due to its ability to modulate pharmacokinetic properties .
Eigenschaften
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c1-12-2-5-14(6-3-12)24-9-8-15(25)18(22-24)20-21-19(23-28-20)13-4-7-16-17(10-13)27-11-26-16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIACXIYZNOETF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of a hydrazide with an appropriate nitrile under acidic or basic conditions.
Coupling of the Benzodioxole and Oxadiazole Rings: This step involves the coupling of the benzodioxole and oxadiazole intermediates using a suitable coupling reagent such as EDCI or DCC.
Formation of the Dihydropyridazinone Ring: The final step involves the cyclization of the coupled intermediate with a hydrazine derivative to form the dihydropyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, to form quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound can be used as a probe to study various biochemical pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the design of materials with tailored electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Positional Isomer: 3-Methylphenyl Analog
Compound Name : 3-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one
Molecular Formula : C₂₀H₁₄N₄O₄
Key Differences :
- The methyl group on the phenyl ring is at the 3-position instead of the 4-position.
Implications : - Steric effects may alter binding affinity to target proteins.
- Electronic differences due to para vs. meta substitution could influence solubility or metabolic stability.
Pyrazole-Based Benzodioxol Derivative
Compound Name : 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
Molecular Formula : C₁₇H₁₅N₃O₂
Key Differences :
- Replaces the dihydropyridazinone core with a pyrazole ring.
- Features an amine substituent instead of an oxadiazole group.
Implications : - The pyrazole scaffold is associated with diverse bioactivities, including antidepressant and anticancer effects .
- The absence of the oxadiazole ring may reduce oxidative stability but improve synthetic accessibility.
Oxadiazole-Based Agrochemicals
Examples : Oxadiazon (C₁₅H₁₈Cl₂N₂O₃) and Oxadiargyl (C₁₅H₁₄Cl₂N₂O₃)
Key Differences :
- Oxadiazole rings substituted with chlorinated phenyl and alkyl groups instead of benzodioxol.
Implications : - These compounds are herbicides, highlighting how oxadiazole substituents dictate application (pharmaceutical vs. agrochemical) .
- Chlorinated groups enhance lipophilicity, favoring membrane penetration in plants.
Data Table: Structural and Functional Comparison
Key Research Findings
Role of Benzodioxol : The benzodioxol group enhances metabolic stability in pharmaceuticals, as seen in both the target compound and pyrazole derivatives .
Oxadiazole Versatility : The oxadiazole ring’s bioactivity is context-dependent: in agrochemicals, it disrupts plant enzymes, while in drug candidates, it may target human kinases or receptors .
Substituent Positioning : The 4-methylphenyl group in the target compound may optimize steric interactions compared to its 3-methyl isomer, though experimental validation is needed .
Biologische Aktivität
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1,4-dihydropyridazin-4-one is a complex organic compound characterized by multiple heterocyclic rings that suggest potential biological activity. This article explores its synthesis, biological mechanisms, and specific activities, particularly in anticancer and antimicrobial contexts.
Chemical Structure and Synthesis
The compound consists of a benzodioxole moiety, an oxadiazole ring, and a pyridazine structure. The synthesis typically involves several steps:
- Formation of Benzodioxole : Synthesized through cyclization of catechol with formaldehyde.
- Oxadiazole Synthesis : Formed by reacting hydrazine with carboxylic acid derivatives followed by cyclization.
- Coupling Reactions : Involves nucleophilic substitutions to link the various moieties.
- Final Assembly : Introduces additional functional groups via thiolation reactions under basic conditions.
While the precise mechanism of action remains partially elucidated, it is postulated that the compound interacts with specific molecular targets such as enzymes or receptors. The presence of diverse functional groups allows for modulation of biological pathways through binding to active sites or altering protein conformations.
Anticancer Properties
Research indicates that compounds containing benzodioxole and oxadiazole structures exhibit significant anticancer properties. For instance:
- Studies have shown that derivatives similar to this compound can inhibit DNA synthesis and induce apoptosis in cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) cells .
- A specific derivative demonstrated increased early and late apoptosis in treated cells compared to controls, suggesting potent anticancer activity .
Table 1: Effects on Apoptosis and Cell Viability
| Treatment | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
|---|---|---|---|
| Control | 4.5 | 3.1 | 94.3 |
| Compound Treatment | 25.0 | 12.11 | 81.8 |
| Cisplatin | 16.3 | 32.4 | 60.5 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Similar benzodioxole derivatives have shown activity against various pathogens including Staphylococcus aureus and Escherichia coli .
- The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies
A notable study synthesized a series of benzodioxole-based thiosemicarbazone derivatives which were evaluated for their cytotoxic effects on cancer cells. The findings indicated that specific substituents on the benzene ring significantly influenced the cytotoxicity against cancer cells while maintaining lower toxicity towards healthy cells (NIH/3T3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
